molecular formula C13H8BrFN2 B13681828 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13681828
M. Wt: 291.12 g/mol
InChI Key: NSNJGWNKDIDNNB-UHFFFAOYSA-N
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Description

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and bromination. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Derivatives: Products with various functional groups replacing the bromine atom.

    Coupled Products: Biaryl or alkyne derivatives with extended conjugation and potential biological activity.

Scientific Research Applications

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

6-bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8BrFN2/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H

InChI Key

NSNJGWNKDIDNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN3C=C(C=CC3=N2)Br

Origin of Product

United States

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